(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid
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Overview
Description
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid typically involves the protection of amino acids using di-tert-butyl pyrocarbonate. This method ensures the formation of Boc derivatives of amino acids under optimized conditions . The reaction is usually carried out in the presence of a base, such as sodium bicarbonate, and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol.
Protection and Deprotection: The compound can be protected using di-tert-butyl pyrocarbonate and deprotected under mild conditions.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the selective deprotection of the Boc group.
Di-tert-butyl Pyrocarbonate: Used for the protection of amino acids.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and various Boc-protected derivatives .
Scientific Research Applications
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group provides stability during peptide bond formation.
Drug Development: Used in the synthesis of peptide-based drugs.
Biological Studies: Helps in studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic or neutral conditions using specific reagents .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.
Uniqueness
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is unique due to its specific structure, which provides enhanced stability and reactivity in peptide synthesis compared to other Boc-protected amino acids .
Biological Activity
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid, commonly referred to as a Boc-protected amino acid, is a compound widely utilized in peptide synthesis and has significant implications in various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid
- Molecular Formula: C₁₂H₂₂N₂O₅
- Molecular Weight: 258.31 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during chemical reactions, particularly in peptide synthesis.
The mechanism of action for this compound primarily involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be selectively removed under basic or neutral conditions using specific reagents such as oxalyl chloride in methanol .
Applications in Research
-
Peptide Synthesis:
- The compound is instrumental in the synthesis of peptides due to its protective group, which allows for controlled reactions and minimizes side products.
-
Drug Development:
- It plays a role in the development of peptide-based drugs, particularly those targeting specific biological pathways or diseases.
-
Biological Studies:
- Used in studies examining protein-protein interactions and enzyme mechanisms, contributing to a better understanding of cellular processes.
Case Study 1: Peptide Synthesis Efficiency
Research demonstrated that the use of this compound significantly improved the yield and purity of synthesized peptides compared to other Boc-protected amino acids. In a comparative study, peptides synthesized using this compound showed higher stability and bioactivity in vitro .
Case Study 2: Antiviral Activity
A study explored the antiviral properties of derivatives of this compound against various viruses, including HIV and influenza. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting potential therapeutic applications in antiviral drug development .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Primary Use | Stability |
---|---|---|---|
N-tert-butoxycarbonyl-L-alanine | Boc-protected amino acid | Peptide synthesis | Moderate |
N-tert-butoxycarbonyl-L-phenylalanine | Boc-protected amino acid | Peptide synthesis | Moderate |
This compound | Boc-protected amino acid | Peptide synthesis, drug development | High |
This table illustrates that while other similar compounds are utilized for peptide synthesis, this compound offers enhanced stability and reactivity, making it particularly valuable for complex peptide constructions.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRZPPQCOIUWGZ-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.